Compound Description: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol, referred to as compound 1 in the study, was investigated using DFT calculations to understand its structural parameters and electronic properties. [] The research highlights the influence of an amino group substitution on the molecule's characteristics.
Relevance: Although 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol differs significantly in structure from N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride, the study's focus on the impact of amino group substitution provides valuable insight into structure-activity relationships. Understanding how different substituents, like the bromine atom in N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride, can influence a molecule's properties is crucial in drug design.
Compound Description: This compound, designated as compound 2 in the research, is structurally similar to compound 1 but includes an acetamide group. [] The study employed DFT calculations to investigate how this acetamide substitution affects the compound's properties compared to the simpler compound 1.
Relevance: N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide shares a common structural motif with N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride: the presence of an acetamide group. Comparing these structures can offer insights into how the core scaffold, with variations in substituents and their positions, might influence the overall activity and properties of these compounds.
Compound Description: OSU-03012 is a celecoxib derivative recognized as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor. [, , ] Studies demonstrated its ability to prevent Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression. [] Furthermore, research indicated that OSU-03012 directly targets p21-activated kinase (PAK), suggesting its potential role in cancer therapy. []
Relevance: Both OSU-03012 and N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride belong to the acetamide class of compounds. While their core structures differ, the shared acetamide group might imply similar binding interactions or pharmacological profiles. Exploring these shared features can be beneficial in understanding the potential activity of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride. , ,
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. [] Its development involved structure-guided drug design techniques to achieve strong FLAP binding potency and effective inhibition of LTB4 synthesis. [] The compound exhibits a favorable pharmacokinetic profile and low risk for drug-drug interactions. []
Relevance: Although BI 665915 and N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride are structurally distinct, both contain the acetamide group. Examining these molecules side-by-side might highlight how the acetamide moiety contributes to their binding affinities and overall activities within different biological contexts.
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. [] The compounds were characterized by various spectroscopic methods including IR, 1H-NMR, 13C-NMR, Mass and elemental analysis. [] Docking studies were also conducted. []
Relevance: The presence of a substituted phenyl ring linked to an acetamide group in these compounds bears a structural resemblance to the core structure of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride. Although the remaining structures differ significantly, this shared feature suggests potential value in comparing their antimicrobial activities and understanding the influence of the specific substitutions on the phenyl ring.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.